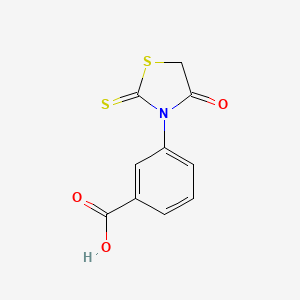![molecular formula C9H14N2O2 B2926361 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2411288-04-3](/img/structure/B2926361.png)
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. MPMP has been found to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain. This increased acetylcholine can improve cognitive function, making this compound a potential treatment for diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has been found to have antioxidant properties. This antioxidant activity can help protect cells from damage caused by free radicals, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the study of this compound's potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of new methods for synthesizing this compound could lead to improved yields and lower costs for this compound.
Métodos De Síntesis
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of this compound involves the reaction of 1-methyl-2-pyrrolidinone with allyl bromide to form N-allyl-1-methyl-2-pyrrolidinone. This compound is then reacted with acryloyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Propiedades
IUPAC Name |
N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-6-7-4-5-11(2)9(7)13/h3,7H,1,4-6H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOVCYRTXYQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)
![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2926286.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)



![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)
